molecular formula C15H9BrN2O3 B3490873 6-bromo-2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B3490873
M. Wt: 345.15 g/mol
InChI Key: YWHTZTLTTAEIIA-UHFFFAOYSA-N
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Description

The compound “6-bromo-2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide” is a derivative of coumarin . Coumarins are a type of oxygen-containing heterocycles that are found in a variety of natural products and drugs .


Synthesis Analysis

The synthesis of this compound involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This reaction is catalyzed by CF3COOH . The compound has also been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, and 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide .


Molecular Structure Analysis

The structure of the compound was confirmed by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .


Chemical Reactions Analysis

The compound is involved in the synthesis of new heterocycles as potential antiproliferative agents . These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles .


Physical and Chemical Properties Analysis

The molecular formula of the compound is CHBrNO . The average mass of the molecule is 448.309 Da and the monoisotopic mass is 447.046997 Da .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, it is known that coumarin derivatives have diverse pharmacological and biological activities such as antitumor , analgesic and ulcerogenic , anti-inflammatory , anticoagulant , phototriggering , and fungicidal properties.

Safety and Hazards

The compound is classified under the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The compound and its derivatives have shown promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1) . Future research could focus on further exploring the antitumor activity of this compound and its derivatives, as well as their potential applications in other areas of medicine.

Properties

IUPAC Name

6-bromo-2-oxo-N-pyridin-3-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-10-3-4-13-9(6-10)7-12(15(20)21-13)14(19)18-11-2-1-5-17-8-11/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHTZTLTTAEIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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